Neodymium(3+) perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

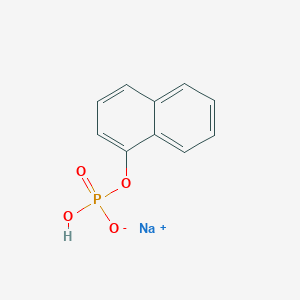

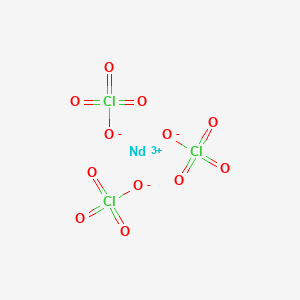

Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3 . It is soluble in water, forming purple-pink, hydrated crystals .

Synthesis Analysis

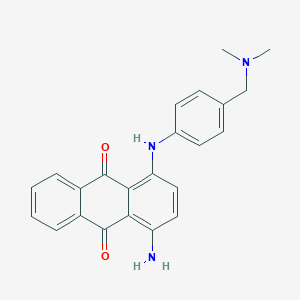

Complexes of praseodymium (III) and neodymium (III) ions with Schiff-base camphor and 4-aminobenzoic acid (BA) have been prepared and characterized . The complexes are found of the type Ln(ClO4)3(BA)3, Ln(ClO4)3(BA)2DMSO, where Ln = Pr and Nd .Molecular Structure Analysis

Neodymium(III) perchlorate forms pale purple crystals when in its anhydrous form . It forms crystals Nd(ClO4)3·nH2O, where n = 4, 4.5 are purple-pink crystals, and n = 6 forms pale pink to lavender crystals .Chemical Reactions Analysis

Perchlorate has been found in groundwater and in surface waters in several western states, including the Colorado River . Concentrations ranging from 8 ng mL–1 to 3.7 mg mL–1 have been measured . The extensive use of Colorado River water in this region and the proximity of some of these sites to the river have heightened the concern .Physical And Chemical Properties Analysis

Neodymium(III) perchlorate has a molar mass of 442.5929 g/mol (anhydrate), 514.65402 g/mol (tetrahydrate), 523.66166 g/mol (4.5 hydrate), 550.68458 g/mol (hexahydrate) . It has a density of 3.33 g/cm³ (anhydrate) . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Preparation of Complexes of Phosphine Oxides

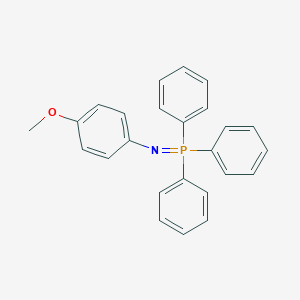

Neodymium(3+) perchlorate is used in the preparation of complexes of phosphine oxides . These complexes have been used to construct three-dimensional frameworks composed of doubly interpenetrating networks of the same topology but different stereoisomeric structures .

Self-Assembly of Chiral Building Blocks

This compound has been used in the self-assembly of chiral building blocks, Δ- or Λ- [Nd (ntb)2]3+ . This process leads to the formation of three-dimensional frameworks composed of doubly interpenetrating networks .

Environmental Remediation

Perchlorate is a persistent pollutant that poses a high potential for endocrine disruption in humans and biota . Neodymium(3+) perchlorate can be used in biotechnological processes for the remediation of perchlorate contamination .

Formation of Hydrazine Compounds

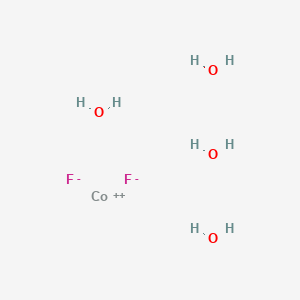

Neodymium(3+) perchlorate can form compounds with hydrazine, such as Nd (ClO 4) 3 ·6N 2 H 4 ·4H 2 O . This compound is a small white crystal that is soluble in water, methanol, ethanol, and acetone, and insoluble in toluene .

Colorimetric Applications

Neodymium(3+) perchlorate is soluble in water, forming purple-pink, hydrated crystals . This property can be used in colorimetric applications, where the color change can indicate the presence or concentration of certain substances.

Research and Laboratory Use

As a reagent grade compound, Neodymium(3+) perchlorate is commonly used in research and laboratory settings . Its properties make it useful in a variety of experiments and procedures.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Wirkmechanismus

Target of Action

Neodymium(3+) perchlorate is an inorganic compound, a salt of neodymium and perchloric acid . It is primarily used in the preparation of complexes of phosphine oxides . The primary targets of this compound are therefore phosphine oxide complexes .

Mode of Action

It is known to participate in the formation of complexes with phosphine oxides . This interaction likely involves the neodymium ion (Nd3+) and the perchlorate ion (ClO4-) interacting with the phosphine oxide to form a complex.

Biochemical Pathways

It is known that perchlorate ions can serve as a valuable electron acceptor for several lineages of bacteria . The perchlorate reduction pathway consists of two central enzymes: perchlorate reductase and chlorite dismutase .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems.

Result of Action

Its use in the preparation of phosphine oxide complexes suggests that it may play a role in facilitating certain chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neodymium(3+) perchlorate. For example, its solubility in water suggests that it may be more active and stable in aqueous environments . .

Eigenschaften

IUPAC Name |

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(3+) perchlorate | |

CAS RN |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.